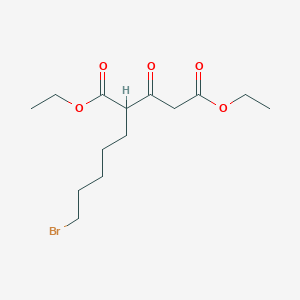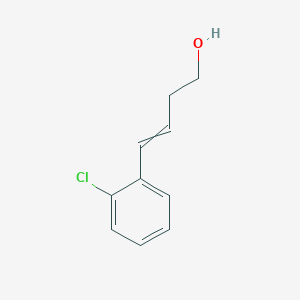
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. It is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The compound is also referred to as a nitrogen crown ether analogue due to its structural similarity to crown ethers, which are known for their ability to bind metal ions.
准备方法
Synthetic Routes and Reaction Conditions
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid to form a linear tetraamine intermediate. This intermediate is then cyclized under acidic conditions to form the macrocyclic compound. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- often involves similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The compound is typically produced in facilities equipped to handle large-scale chemical reactions and ensure the safety and quality of the final product.
化学反应分析
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its reduced form, which may have different chemical properties and reactivity.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- include oxidizing agents like hydrogen peroxide or peracids for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of alkylating or arylating agents under basic or acidic conditions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- include N-oxides, reduced forms of the compound, and substituted derivatives with various functional groups. These products can have different chemical and physical properties, making them useful in various applications.
科学研究应用
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: The compound’s ability to bind metal ions makes it useful in biological studies, particularly in understanding metal ion transport and storage in biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as antimicrobial agents and in drug delivery systems.
Industry: The compound is used as an antioxidant in rubber and other materials to prevent oxidation and degradation
作用机制
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- involves its ability to form stable complexes with metal ions. The compound’s nitrogen atoms act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various chemical and biological processes. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used.
相似化合物的比较
1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: The parent compound without the dimethyl substitution. It has similar coordination properties but may differ in reactivity and solubility.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A fully methylated derivative with different steric and electronic properties, which can influence its coordination behavior and reactivity.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A similar compound with dimethyl substitution at different positions, which can affect its chemical properties and applications.
The uniqueness of 1,4,8,11-Tetraazacyclotetradecane, 1,4-dimethyl- lies in its specific substitution pattern, which can influence its coordination chemistry and reactivity, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
121187-41-5 |
|---|---|
分子式 |
C12H28N4 |
分子量 |
228.38 g/mol |
IUPAC 名称 |
1,4-dimethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C12H28N4/c1-15-9-3-5-13-7-8-14-6-4-10-16(2)12-11-15/h13-14H,3-12H2,1-2H3 |
InChI 键 |
AYKDNFDLJNYIDG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCNCCNCCCN(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
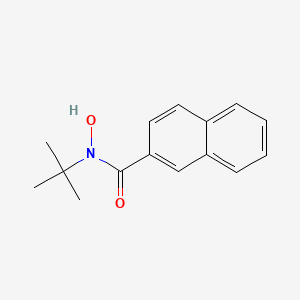
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
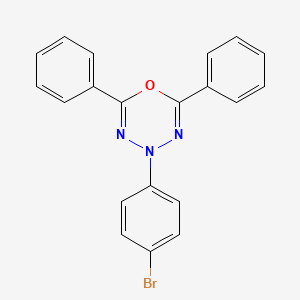
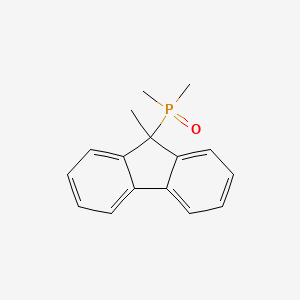
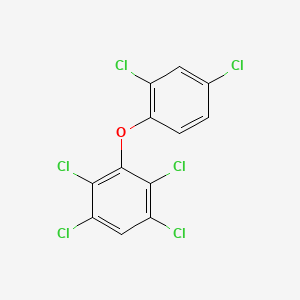
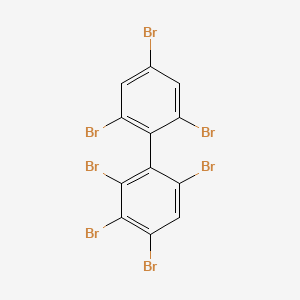
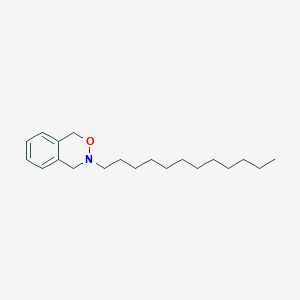
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
